1-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its thiazole ring and chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 4-chlorobenzaldehyde with thiourea to form the thiazole core, followed by subsequent reactions to introduce the cyclobutane and carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigating its biological activity and potential as a therapeutic agent.
Medicine: : Exploring its use in drug development and treatment of various diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other thiazole derivatives and cyclobutane-containing compounds. Its uniqueness lies in the specific arrangement of its functional groups and the presence of the chlorophenyl moiety, which can influence its reactivity and biological activity.
Similar Compounds
Thiazole derivatives: : Other compounds containing the thiazole ring.
Cyclobutane derivatives: : Compounds with a cyclobutane ring structure.
Chlorophenyl derivatives: : Compounds containing a chlorophenyl group.
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-10-4-2-9(3-5-10)13-17-11(8-22-13)12(19)18-15(14(20)21)6-1-7-15/h2-5,8H,1,6-7H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUPNFOSZVIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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